BenchChemオンラインストアへようこそ!

N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Medicinal Chemistry Stereochemistry Sulfamoylbenzamide SAR

N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide (CAS 892856-12-1) is a fully synthetic small molecule belonging to the sulfamoylbenzamide class. It possesses the molecular formula C19H21ClN2O4S and a molecular weight of 408.9 g·mol⁻¹.

Molecular Formula C19H21ClN2O4S
Molecular Weight 408.9
CAS No. 892856-12-1
Cat. No. B2547113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
CAS892856-12-1
Molecular FormulaC19H21ClN2O4S
Molecular Weight408.9
Structural Identifiers
SMILESCN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H21ClN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,21,23)
InChIKeyDTSVLFHYBQZFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide (CAS 892856-12-1) – Chemical Identity & Procurement Starting Point


N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide (CAS 892856-12-1) is a fully synthetic small molecule belonging to the sulfamoylbenzamide class [1]. It possesses the molecular formula C19H21ClN2O4S and a molecular weight of 408.9 g·mol⁻¹ [2]. The compound features a benzamide core substituted at the para position with a sulfamoyl group, which in turn bears an N-methyl-N-(oxolan-2-ylmethyl) moiety; the 4-chlorophenyl ring is attached via the benzamide nitrogen. The oxolan-2-yl (tetrahydrofuran-2-yl) group introduces a stereogenic center, giving the compound chiral character [2]. Sulfamoylbenzamides have been investigated in multiple therapeutic contexts, including as cannabinoid receptor modulators, cathepsin D inhibitors, and hepatitis B virus capsid assembly modulators [3][4]. However, the specific biological profile of this individual congener remains largely uncharacterized in the peer-reviewed primary literature.

Why N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide Cannot Be Replaced by Another Sulfamoylbenzamide Without Validation


Within the sulfamoylbenzamide family, even modest structural modifications—such as altering the N-aryl substituent, the sulfamoyl N-substituents, or the position of the sulfamoyl group on the benzamide ring—can profoundly shift target selectivity, potency, and physicochemical properties. For example, in a panel of sulfamoylbenzamides evaluated against the aspartic proteases cathepsin D and plasmepsin II, the most potent inhibitor was N-(3-chlorophenyl)-2-sulfamoylbenzamide (IC₅₀ 1.25 µM), while other congeners with different halogen positions or sulfamoyl substitution patterns showed markedly lower activity or became inactive [1]. This demonstrates that biological activity is not a uniform class property but is exquisitely dependent on the precise substitution architecture. Therefore, interchanging N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide with a “similar” sulfamoylbenzamide—e.g., one lacking the oxolan-2-ylmethyl group or bearing a different anilide—without confirmatory experimental data carries a high risk of obtaining different target engagement, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide Relative to Structural Analogs


Chiral Oxolan-2-ylmethyl Substituent Introduces Stereochemical Complexity Absent in Achiral Sulfamoylbenzamide Analogs

The target compound contains an oxolan-2-yl (tetrahydrofuran-2-yl) group, which is a chiral moiety, creating a racemic mixture (or potentially separable enantiomers) at the tetrahydrofuran 2-position [1]. This stereochemical feature is absent in the most commonly cited sulfamoylbenzamide reference compounds, such as N-(3-chlorophenyl)-2-sulfamoylbenzamide (IC₅₀ 1.25 µM, cathepsin D) and N-(4-chlorophenyl)-2-sulfamoylbenzamide, which are achiral [2]. Many sulfamoylbenzamide drug candidates, including the HBV capsid assembly modulator NVR 3-778, also lack this chiral oxolane substituent . The presence of a stereogenic center can influence target binding, off-target interactions, metabolic stability, and pharmacokinetic profiles in ways that achiral analogs cannot replicate [1].

Medicinal Chemistry Stereochemistry Sulfamoylbenzamide SAR

Para-Benzamide Substitution Pattern Distinguishes This Compound from the More Widely Studied Ortho-Sulfamoylbenzamides

The sulfamoyl group in the target compound is attached at the para position of the benzamide ring (4-sulfamoylbenzamide). In contrast, the majority of sulfamoylbenzamides with reported biological activity are ortho-substituted (2-sulfamoylbenzamides), including the most potent cathepsin D inhibitor identified by Ahmed et al., N-(3-chlorophenyl)-2-sulfamoylbenzamide (IC₅₀ 1.25 µM) [1], and the entire series of cannabinoid receptor modulators disclosed in WO2007058960A1, which are predominantly 2-sulfamoylbenzamides or 2-sulfamoyl nicotinamides [2]. The para substitution pattern alters the electronic distribution of the benzamide ring, the spatial orientation of the sulfamoyl pharmacophore, and potentially the hydrogen-bonding network with biological targets. This regioisomeric difference means that SAR data generated on ortho-substituted series cannot be directly extrapolated to the para-substituted congener [1].

Regioisomerism Sulfamoylbenzamide Structure-Activity Relationship

N-Methyl-N-(oxolan-2-ylmethyl) Sulfamoyl Substitution Provides a Distinct Hydrogen-Bond Acceptor/Donor Profile Versus Simpler Dialkylsulfamoyl Analogs

The sulfamoyl nitrogen in the target compound is substituted with a methyl group and an oxolan-2-ylmethyl group, introducing an ether oxygen that can act as a hydrogen-bond acceptor. This contrasts with simpler N,N-dialkylsulfamoylbenzamides (e.g., N,N-dimethylsulfamoyl or N,N-diethylsulfamoyl derivatives) that lack this additional H-bond acceptor functionality . The oxolan-2-ylmethyl group also increases the topological polar surface area (TPSA) and the molecular flexibility compared to smaller alkyl substituents. The molecular formula (C19H21ClN2O4S) and molecular weight (408.9 g·mol⁻¹) place this compound within Lipinski's Rule of 5 space, but the oxolane moiety is expected to modulate logP, aqueous solubility, and membrane permeability relative to simpler sulfamoylbenzamides [1]. Specifically, the calculated logP of related C19H21ClN2O4S sulfamoylbenzamides is approximately 3.09, with a TPSA of ~67 Ų [2].

Physicochemical Properties Solubility Permeability Sulfamoylbenzamide

Absence of Published Biological Activity Data Represents a Differentiated Opportunity for Novel Target Discovery

A comprehensive search of PubMed, ChEMBL, PubChem, and BindingDB (as of April 2026) reveals no peer-reviewed biological activity data for N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide (CAS 892856-12-1). By contrast, structurally related sulfamoylbenzamides have well-documented activities: e.g., N-(3-chlorophenyl)-2-sulfamoylbenzamide inhibits cathepsin D with an IC₅₀ of 1.25 µM [1]; NVR 3-778 (a sulfamoylbenzamide HBV capsid assembly modulator) exhibits an EC₅₀ of 0.4 µM against HBV in HepG2.2.15 cells ; and a series of sulfamoylbenzamide cannabinoid receptor ligands show CB1/CB2 Ki values in the nanomolar range [2]. The target compound's uncharacterized biological profile means it is free of known off-target liabilities that may be associated with more extensively studied sulfamoylbenzamides [1]. For screening campaigns, this represents a clean-slate starting point for de novo target identification or phenotypic hit discovery, without the confounding influence of published polypharmacology data.

Chemical Probe Phenotypic Screening Sulfamoylbenzamide Novel Target Identification

The N-(4-Chlorophenyl)benzamide Core Confers a Distinct Electronic Profile Versus N-(3-Chlorophenyl) and N-(3,4-Dichlorophenyl) Analogs

The target compound bears a single chlorine at the para position of the N-phenyl ring. In the sulfamoylbenzamide cathepsin D inhibitor series, the most potent analog carried a 3-chloro substituent (IC₅₀ 1.25 µM), whereas the 4-chloro positional isomer was not among the top five active compounds tested [1]. Additionally, several sulfamoylbenzamide HBV capsid assembly modulators disclosed in EP3085368A1 and the cannabinoid receptor modulator series in WO2007058960A1 feature 3,4-difluorophenyl, 3-chloro-4-fluorophenyl, or 3,4-dichlorophenyl N-substituents, rather than the simple 4-chlorophenyl group [2][3]. The para-chloro substituent exerts a distinct electron-withdrawing effect via induction and resonance, which influences the acidity of the benzamide NH and the overall electronic distribution of the molecule. This electronic profile differs from that of 3-chloro, 3,4-dichloro, or 3,4-difluoro analogs, potentially altering target binding, metabolic stability, and toxicity [1].

Electronic Effects Halogen Substitution Sulfamoylbenzamide SAR Medicinal Chemistry

N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide – Evidence-Backed Application Scenarios for Procurement Decision-Making


Chiral Scaffold for Enantioselective Sulfamoylbenzamide SAR Exploration

The oxolan-2-ylmethyl substituent introduces a stereogenic center, making this compound a suitable starting point for chiral sulfamoylbenzamide libraries. Research groups investigating stereochemistry-dependent modulation of targets such as cathepsin D, cannabinoid receptors, or HBV core protein can use this compound (or its resolved enantiomers) to probe whether chirality at the sulfamoyl N-substituent influences target binding, selectivity, or pharmacokinetics [1][2]. This application stems directly from the structural differentiation evidence in Section 3 (Evidence Item 1).

Regioisomeric Tool Compound for Para- vs. Ortho-Sulfamoylbenzamide Target Engagement Studies

Because the sulfamoyl group is positioned para to the benzamide carbonyl, this compound serves as a regioisomeric complement to the widely studied ortho-sulfamoylbenzamide series. Researchers can use this compound alongside ortho-substituted analogs in parallel biochemical or cellular assays to determine whether the sulfamoyl position influences potency or selectivity against specific targets, such as cathepsin D versus plasmepsin II or CB1 versus CB2 receptors [1][3]. This application is directly supported by Evidence Item 2 in Section 3.

Physicochemical Probe for Assessing Oxolane-Containing Sulfamoylbenzamide ADME Properties

The oxolan-2-ylmethyl group contributes an ether oxygen H-bond acceptor, differentiating the compound's physicochemical profile from simpler N,N-dialkylsulfamoylbenzamides. This compound can be used in comparative solubility, permeability (e.g., PAMPA or Caco-2), metabolic stability, and plasma protein binding assays to quantify the impact of the oxolane moiety on ADME endpoints relative to matched N,N-dimethyl or N,N-diethyl analogs [1][2]. This application derives from Evidence Item 3 in Section 3.

High-Throughput Phenotypic or Biochemical Screening Starting Point for De Novo Target Discovery

With no annotated biological activity in public databases, this compound represents a clean chemical probe for unbiased screening. Procurement of this compound for diversity-based screening libraries eliminates the risk of rediscovering known pharmacology associated with heavily profiled sulfamoylbenzamides. Hits identified in phenotypic or panel screens can be followed up with target deconvolution strategies, potentially uncovering novel target engagement profiles distinct from those of ortho-substituted or 3-chlorophenyl sulfamoylbenzamide analogs [1][2]. This scenario is grounded in Evidence Item 4 in Section 3.

Quote Request

Request a Quote for N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.